2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
Description
Properties
IUPAC Name |
2-[(1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-18-12-10(9-15-18)11(14-5-8-20)16-13(17-12)19-6-3-2-4-7-19/h9,20H,2-8H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJKUYRLKBGMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This is achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the ethanolamine moiety: This final step involves the reaction of the intermediate compound with ethanolamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethanolamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Piperidine Positioning: The target compound’s 6-piperidin-1-yl group distinguishes it from ’s analogue, where piperidine is at position 3.
- Hydroxyethylamino Group: The 4-(2-hydroxyethyl)amino moiety is conserved across analogues, suggesting its critical role in hydrogen bonding with catalytic lysine residues in kinases (e.g., JAK2, EGFR) .
Comparison with Analogues
- Compound: Synthesized via reductive amination between 4-piperidin-1-ylpyrazolopyrimidine and 2-aminoethanol, yielding lower steric bulk than the target compound .
- Compound: Utilizes cyclopentylamine in a Mitsunobu reaction, introducing a bulkier aliphatic group that reduces solubility but enhances membrane permeability .
Pharmacological and Biochemical Profiles
Target Compound
Limited direct data are available, but structurally related compounds show:
Analogues
- Compounds: 6-Amino-pyrazolopyrimidines with cyanopyridyl substituents show potent A2A/A1 antagonism (Ki: 2–20 nM) due to enhanced π-π stacking .
- Bisphosphonates : C6-substituted bisphosphonates demonstrate anti-resorptive activity (IC₅₀: 0.1–1 µM) by targeting farnesyl pyrophosphate synthase .
Biological Activity
The compound 2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol is a novel pyrazolopyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article consolidates various studies that explore its biological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 233.33 g/mol. The structure is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with pyrazolo and pyrimidine moieties exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory : Reducing inflammation markers in vitro and in vivo.
- Analgesic : Pain-relieving properties demonstrated in animal models.
The biological activity of 2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : It has been shown to inhibit several kinases involved in cancer signaling pathways, suggesting a role as a potential anticancer agent.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For example:
These results indicate that the compound has significant cytotoxic effects on cancer cells, warranting further investigation into its therapeutic applications.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the effects of the compound on MCF7 breast cancer cells showed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may be effective in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling the pyrazolo[3,4-d]pyrimidine core with piperidine and ethanolamine derivatives. Key steps include:
- Nucleophilic substitution at the C4 position of the pyrazolopyrimidine scaffold using piperidine.
- Aminoethanol functionalization via reductive amination or coupling reactions.
- Optimization : Solvent choice (e.g., DMF or ethanol), temperature control (reflux at 80–100°C), and catalysts (e.g., potassium carbonate) are critical. Purification via column chromatography or recrystallization improves purity .
Q. How does the piperidin-1-yl substituent influence the compound’s solubility and stability under physiological conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid. Compare with analogs lacking the piperidine group.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. The piperidine ring enhances solubility via increased basicity but may reduce stability in acidic conditions due to protonation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) studies for pyrazolopyrimidine derivatives targeting kinase inhibition?
- Methodology :
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with kinase ATP-binding pockets. Compare results with experimental IC values from kinase inhibition assays .
- Site-directed mutagenesis : Modify key residues in the kinase active site to validate hypothesized interactions (e.g., hydrogen bonding with the ethanolamine group) .
Q. How can researchers design assays to evaluate off-target effects of this compound, particularly in neurological pathways?
- Methodology :
- Broad-spectrum profiling : Use radioligand binding assays against GPCRs (e.g., serotonin, dopamine receptors) and ion channels (e.g., hERG).
- Functional assays : Measure cAMP accumulation (for GPCRs) or patch-clamp electrophysiology (for ion channels).
- Transcriptomics : Perform RNA-seq on treated neuronal cell lines to identify dysregulated pathways .
Q. What analytical techniques are best suited to identify and quantify degradation products of this compound under oxidative stress?
- Methodology :
- Forced degradation : Expose the compound to HO (3% v/v, 40°C, 24 hrs) and analyze via LC-MS/MS.
- Degradant identification : Use Q-TOF MS/MS fragmentation patterns and compare with synthetic standards (e.g., N-oxide derivatives of the piperidine ring) .
- Quantification : Develop a stability-indicating HPLC method with UV detection (λ = 254 nm) and validate per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
